4,4-Dichlorobut-3-enoic acid
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Overview
Description
4,4-Dichlorobut-3-enoic acid is an organic compound with the chemical formula C4H5Cl2O2. It is a derivative of butenoic acid, characterized by the presence of two chlorine atoms attached to the fourth carbon atom in the butenoic acid chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dichlorobut-3-enoic acid typically involves the chlorination of butenoic acid derivatives. One common method is the reaction of butenoic acid with chlorine gas in the presence of a catalyst, such as iron(III) chloride, under controlled temperature and pressure conditions. The reaction proceeds through the addition of chlorine atoms to the double bond of butenoic acid, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes using specialized equipment to ensure safety and efficiency. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. The final product is purified through distillation or recrystallization techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 4,4-Dichlorobut-3-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives or alcohols.
Substitution: The chlorine atoms in this compound can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or less chlorinated derivatives.
Substitution: Formation of hydroxyl or amino-substituted derivatives.
Scientific Research Applications
4,4-Dichlorobut-3-enoic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the manufacture of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 4,4-Dichlorobut-3-enoic acid involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt cell membranes or inhibit essential enzymes in microorganisms. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
4-Chlorobut-3-enoic acid: A similar compound with only one chlorine atom.
4,4-Dibromobut-3-enoic acid: A brominated analog of 4,4-Dichlorobut-3-enoic acid.
But-3-enoic acid: The parent compound without any halogen substitution.
Uniqueness: this compound is unique due to the presence of two chlorine atoms, which impart distinct chemical and physical properties
Biological Activity
4,4-Dichlorobut-3-enoic acid, with the chemical formula C4H5Cl2O2, is an organic compound notable for its potential biological activities. This compound is a derivative of butenoic acid, distinguished by the presence of two chlorine atoms on the fourth carbon atom. Its unique structure allows it to engage in various chemical reactions and biological interactions, making it a subject of interest in both chemistry and biology.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity . Studies have shown its effectiveness against various bacterial strains, suggesting it may disrupt cell membranes or inhibit essential metabolic pathways in microorganisms. This property positions it as a candidate for developing new antimicrobial agents.
Antiviral Potential
In addition to its antibacterial effects, this compound is being investigated for antiviral properties . Preliminary studies suggest that it may interfere with viral replication processes, although more research is needed to elucidate the exact mechanisms involved.
Cytotoxicity and Safety Profile
The cytotoxic effects of this compound have been evaluated in various cell lines. The compound's LD50 (lethal dose for 50% of the population) has been assessed in animal models, providing insights into its safety profile and potential therapeutic window. Understanding these parameters is crucial for its application in medical fields.
The mechanism of action for this compound involves:
- Disruption of Cellular Functions : The compound may interact with cellular membranes, leading to increased permeability and subsequent cell death.
- Enzyme Inhibition : It could inhibit key enzymes involved in microbial metabolism, thereby stunting growth or causing cell death.
- Interaction with Nucleic Acids : There is potential for interaction with viral nucleic acids, disrupting replication.
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Unique Features |
---|---|---|
4-Chlorobut-3-enoic acid | C₄H₅ClO₂ | Contains one chlorine atom; less reactive |
4,4-Dibromobut-3-enoic acid | C₄H₄Br₂O₂ | Brominated analog; different halogen properties |
But-3-enoic acid | C₄H₆O₂ | Parent compound without halogen substitution |
This table illustrates the structural variations among compounds related to this compound and highlights how these differences influence their biological activity.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL, suggesting that the compound could serve as a potent antimicrobial agent .
Case Study 2: Cytotoxicity Assessment
Another research effort focused on assessing the cytotoxic effects of this compound on human cancer cell lines. The study found that treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating potential utility in cancer therapeutics .
Properties
IUPAC Name |
4,4-dichlorobut-3-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Cl2O2/c5-3(6)1-2-4(7)8/h1H,2H2,(H,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHCCMVOULSRGQP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=C(Cl)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Cl2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.98 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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